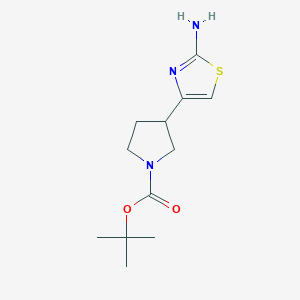

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine

Description

BenchChem offers high-quality 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWLZFBHJWBKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Master Guide: 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine

[1]

Executive Summary

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine (CAS 1146086-01-2 ) is a high-value heterocyclic building block employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its structural core combines a saturated pyrrolidine ring —providing solubility and defined stereochemical vectors—with a 2-aminothiazole moiety , a privileged pharmacophore known for its ability to form critical hydrogen bonds within the ATP-binding pockets of enzymes (e.g., FLT3, BTK, and CDK).

This guide provides a comprehensive technical analysis of this scaffold, detailing its chemical properties, validated synthetic pathways, and application in rational drug design.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | tert-Butyl 3-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate |

| CAS Number | 1146086-01-2 |

| Molecular Formula | C₁₂H₁₉N₃O₂S |

| Molecular Weight | 269.36 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water |

| pKa (Calculated) | ~5.3 (Thiazole-NH₂), -1.0 (Boc-Carbamate) |

| LogP | ~1.8 (Predicted) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Architecture: The Hantzsch Thiazole Protocol

The industrial and laboratory-scale preparation of CAS 1146086-01-2 relies on the Hantzsch Thiazole Synthesis . This robust cyclization reaction condenses an

Retrosynthetic Analysis

The synthesis targets the construction of the thiazole ring onto a pre-functionalized pyrrolidine scaffold. The key intermediate is 1-Boc-3-acetylpyrrolidine , which undergoes

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway via Hantzsch cyclization.[2][3]

Mechanistic Utility in Drug Design

This scaffold is not merely a linker; it is a functional pharmacophore .

The "Hinge Binder" Effect

The 2-aminothiazole group is a classic bioisostere for the adenine ring of ATP. In kinase inhibitors, the exocyclic amine (

The Pyrrolidine Vector

-

Solubility: The

-rich pyrrolidine ring disrupts planarity (escaping "Flatland"), improving aqueous solubility compared to fully aromatic linkers. -

Stereochemical Control: The 3-position of the pyrrolidine is chiral. Using enantiopure starting materials (e.g., (S)-1-Boc-3-acetylpyrrolidine) allows for the creation of vectors that project substituents into specific hydrophobic pockets (e.g., the "back pocket" or solvent-exposed regions).

Figure 2: Pharmacophore logic and binding interactions.

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine from 1-Boc-3-acetylpyrrolidine.

Step 1: -Bromination

-

Setup: Charge a dry reaction flask with 1-Boc-3-acetylpyrrolidine (1.0 eq) and anhydrous THF under

. -

Activation: Cool to -78°C. Add LiHMDS (1.1 eq) dropwise to form the enolate. Stir for 30 min.

-

Bromination: Add TMSCl (1.2 eq) followed by N-Bromosuccinimide (NBS) (1.05 eq) or elemental bromine. Allow to warm to 0°C over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. The crude

Step 2: Hantzsch Cyclization

-

Reaction: Dissolve the crude

-bromoketone in Ethanol (0.1 M concentration). -

Cyclization: Add Thiourea (1.5 eq).

-

Conditions: Reflux (80°C) for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the product (

). -

Neutralization: Cool to room temperature. The product may precipitate as the HBr salt. Neutralize with aqueous

or

Step 3: Purification

-

Extraction: Extract the aqueous mixture with DCM (

). -

Chromatography: Purify via flash column chromatography on silica gel.

-

Mobile Phase: 0-10% Methanol in DCM (with 1%

additive to prevent streaking).

-

-

Yield: Typical isolated yields range from 60–80% .

Quality Control & Specifications

For use in pharmaceutical intermediates, the following QC metrics are mandatory:

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Stability: The Boc group is acid-sensitive. Avoid contact with strong acids (HCl, TFA) unless deprotection is intended. The 2-aminothiazole ring is prone to oxidation over long periods; store under inert gas at 4°C.

References

-

PubChem. tert-Butyl 3-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate (Compound Summary). National Library of Medicine. Link

-

ChemicalBook. Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate and related thiazole derivatives.Link

-

Sigma-Aldrich. Product Specification: 1-Boc-3-acetylpyrrolidine (Precursor).Link

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Thiazole-Based Kinase Inhibitors. (General Reference for Thiazole Scaffold Utility).

-

AChemBlock. Catalog ID: V149765 - 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine.Link

Sources

- 1. 1425945-81-8,2-(Boc-amino)-5-nitrobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 3. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]

Technical Dossier: 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine

Molecular Weight & Synthetic Utility in Drug Discovery

Executive Summary

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine (CAS: 1146086-01-2) is a high-value heterocyclic building block used extensively in medicinal chemistry. With a molecular weight of 269.36 g/mol , it sits in the "Goldilocks zone" for Fragment-Based Drug Discovery (FBDD)—large enough to provide specific binding interactions yet small enough to allow for significant elaboration without violating Lipinski’s Rule of 5.

This guide details the physicochemical properties, synthesis, and quality control protocols for this scaffold, focusing on its role as a rigid, chiral linker in kinase inhibitors and GPCR ligands.

Physicochemical Profile

The precise molecular weight is critical for stoichiometry in synthesis and for mass spectrometry validation.

| Property | Value | Notes |

| Molecular Weight | 269.36 g/mol | Average mass |

| Monoisotopic Mass | 269.1198 Da | For High-Res MS (HRMS) |

| Molecular Formula | C₁₂H₁₉N₃O₂S | |

| CAS Number | 1146086-01-2 | |

| LogP (Predicted) | ~1.8 | Lipophilic, good membrane permeability |

| TPSA | ~80 Ų | Polar surface area; suggests good oral bioavailability |

| Rotatable Bonds | 2 | High rigidity due to pyrrolidine ring |

| H-Bond Donors/Acceptors | 1 / 4 | Amino group (donor); Boc/Thiazole (acceptors) |

Why This MW Matters

In FBDD, the "Rule of 3" suggests fragments should have a MW < 300. At 269.36 Da , this compound allows researchers to add functional groups (up to ~230 Da) while keeping the final drug candidate under the 500 Da threshold, maximizing "ligand efficiency."

Synthetic Methodology: The Hantzsch Coupling

The most robust route to 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine is the Hantzsch Thiazole Synthesis . This involves the condensation of an

Reaction Scheme

-

Precursor: 1-Boc-3-acetylpyrrolidine.

-

Bromination: Generation of the

-bromoketone intermediate. -

Cyclization: Condensation with thiourea to form the aminothiazole ring.

Step-by-Step Protocol

Reagents:

-

1-Boc-3-acetylpyrrolidine (1.0 eq)

-

Phenyltrimethylammonium tribromide (PTAB) (1.1 eq) or

-

Thiourea (1.2 eq)

-

Ethanol (anhydrous)

- (saturated aqueous)

Procedure:

-

Bromination: Dissolve 1-Boc-3-acetylpyrrolidine in THF/Ethanol (1:1). Add PTAB portion-wise at 0°C. Stir at room temperature (RT) for 2 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting ketone spot should disappear.

-

-

Workup (Intermediate): Quench with water, extract with EtOAc. The crude

-bromoketone is unstable; proceed immediately. -

Cyclization: Dissolve the crude bromide in ethanol. Add thiourea (1.2 eq). Reflux at 70°C for 4 hours.

-

Purification: Cool to RT. Neutralize with

to precipitate the free base. Filter or extract with DCM. Purify via flash column chromatography (DCM/MeOH 95:5).

Visualization: Synthesis Workflow

Caption: Logical flow of Hantzsch thiazole synthesis for the target scaffold, including critical QC checkpoints.

Analytical Characterization (Quality Control)

To ensure the integrity of the scaffold before using it in library synthesis, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

-

Target Ion (ESI+): Look for the protonated molecular ion

. -

Expected m/z: 270.13 (269.36 + 1.007).

-

Adducts: Sodium adduct

at 292.12 is common. -

Fragment: Loss of Boc group (

) may be observed at m/z ~170.

1H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d6)

| Shift ( | Multiplicity | Integration | Assignment |

| 6.85 | Singlet (s) | 2H | |

| 6.25 | Singlet (s) | 1H | Thiazole C5-H |

| 3.20 - 3.60 | Multiplet (m) | 4H | Pyrrolidine |

| 3.05 | Multiplet (m) | 1H | Pyrrolidine C3-H (Methine) |

| 1.80 - 2.10 | Multiplet (m) | 2H | Pyrrolidine C4-H |

| 1.40 | Singlet (s) | 9H | Boc (t-Butyl group) |

Note: The thiazole C5-H singlet around 6.2-6.5 ppm is the diagnostic peak confirming ring closure.

Applications in Drug Design[7][8][9][10][11][12][13]

This scaffold is particularly valuable because it combines a rigid core (pyrrolidine) with a pharmacophore (aminothiazole).

Kinase Inhibition

The 2-aminothiazole moiety is a "privileged structure" in kinase inhibitors (e.g., Dasatinib). It often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

-

Strategy: Deprotect the Boc group (using TFA/DCM) to release the secondary amine. This amine can then be coupled to a "tail" group to reach into the solvent-exposed region of the kinase.

Peptidomimetics

The pyrrolidine ring mimics the Proline amino acid, introducing a turn in peptide chains. This analog can be used to freeze bioactive conformations of peptides, improving metabolic stability (half-life) and selectivity.

Visualization: Structural Logic in Drug Design

Caption: Deconstruction of the scaffold's pharmacophoric features and their downstream applications.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 37818915 (Thiazole derivatives). Retrieved from [Link]

-

Kashyap, S. J., et al. (2012). Synthesis of Hantzsch thiazole derivatives. Journal of the Chemical Society.[] Retrieved from [Link]

Sources

- 1. TRANS-4-AMINO-1-N-BOC-3-PYRROLIDINECARBOXYLIC ACID ETHYL ESTER | 362489-56-3 [m.chemicalbook.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. US6090947A - Method for the synthesis of pyrrole and imidazole carboxamides on a solid support - Google Patents [patents.google.com]

Technical Guide: Synthesis of 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine

Executive Summary

This technical guide details the robust synthesis of 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR ligands.

Unlike generic protocols, this guide prioritizes process safety and intermediate stability . The primary challenge in this synthesis is constructing the thiazole ring without compromising the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. To mitigate this, we employ a buffered Hantzsch Thiazole Synthesis strategy.

Core Synthetic Strategy

The route proceeds through four distinct stages:

-

Activation: Conversion of 1-Boc-3-pyrrolidinecarboxylic acid to a Weinreb amide.

-

Acylation: Grignard addition to form the methyl ketone (preventing over-addition).

-

Halogenation: Selective

-bromination using Phenyltrimethylammonium Tribromide (PTAB) to avoid free radical side reactions and excessive acid generation. -

Cyclization: Hantzsch condensation with thiourea under buffered conditions.

Retrosynthetic Analysis

The strategic disconnection focuses on the thiazole ring formation.[1] The 2-aminothiazole moiety is classically assembled via the condensation of an

To ensure high fidelity in forming the ketone without producing tertiary alcohol byproducts, the Weinreb Amide (N-methoxy-N-methylamide) is selected as the requisite intermediate rather than an acid chloride or ester.

Figure 1: Retrosynthetic logic flow ensuring protection of the Boc group while building the thiazole core.[3]

Detailed Experimental Protocols

Step 1: Synthesis of the Weinreb Amide

Objective: Convert 1-Boc-3-pyrrolidinecarboxylic acid to tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate.

Rationale: The Weinreb amide prevents over-alkylation during the subsequent Grignard reaction, forming a stable tetrahedral intermediate that collapses to the ketone only upon acidic workup.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-Boc-3-pyrrolidinecarboxylic acid | 1.0 | Substrate |

| 1,1'-Carbonyldiimidazole (CDI) | 1.2 | Coupling Agent |

| N,O-Dimethylhydroxylamine HCl | 1.2 | Amine Source |

| Triethylamine (TEA) | 1.5 | Base |

| Dichloromethane (DCM) | - | Solvent (0.2 M) |

Protocol:

-

Charge a flame-dried round-bottom flask with 1-Boc-3-pyrrolidinecarboxylic acid and anhydrous DCM .

-

Add CDI portion-wise at 0°C (gas evolution: CO₂). Stir for 30 minutes at 0°C, then 1 hour at room temperature (RT) to ensure formation of the acyl-imidazole intermediate.

-

Add N,O-Dimethylhydroxylamine hydrochloride followed by TEA .

-

Stir the mixture overnight at RT.

-

Workup: Dilute with DCM, wash with 1M HCl (cold, rapid wash to remove imidazole/TEA), saturated NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

Validation:

H NMR should show N-OMe (~3.7 ppm) and N-Me (~3.2 ppm) singlets.

Step 2: Grignard Addition (Formation of Methyl Ketone)

Objective: Synthesis of 1-Boc-3-acetylpyrrolidine.

Protocol:

-

Dissolve the Weinreb amide (from Step 1) in anhydrous THF (0.2 M) under Nitrogen/Argon.

-

Cool to 0°C .

-

Add Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.5 equiv) dropwise over 20 minutes.

-

Note: The stable metal-chelated intermediate prevents double addition.

-

-

Stir at 0°C for 2 hours. Monitor by TLC (disappearance of amide).

-

Quench: Pour the reaction mixture into cold, saturated NH₄Cl solution.

-

Extract with EtOAc (3x). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove magnesium salts and trace impurities.

Step 3: Selective -Bromination

Objective: Synthesis of 1-Boc-3-(bromoacetyl)pyrrolidine.

Critical Control Point: Avoid using elemental bromine (

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-Boc-3-acetylpyrrolidine | 1.0 | Substrate |

| PTAB | 1.05 | Bromine Source |

| THF | - | Solvent |

Protocol:

-

Dissolve the ketone in anhydrous THF (0.1 M).

-

Add PTAB in a single portion at RT.

-

Stir for 2–4 hours. The orange color of the reagent will fade as it is consumed.

-

Monitoring: Monitor by TLC. A less polar spot (bromoketone) usually appears.

-

Workup: Filter off the quaternary ammonium salt precipitate. Concentrate the filtrate.

-

Stabilization: Dissolve residue in EtOAc, wash rapidly with 5% NaHCO₃ (to neutralize trace acid), then brine. Dry and concentrate.

-

Caution:

-Bromoketones are potent lachrymators. Handle in a fume hood. Use immediately in Step 4.

-

Step 4: Hantzsch Thiazole Cyclization

Objective: Synthesis of 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine.

Mechanism:

The sulfur atom of thiourea acts as a nucleophile, attacking the

Figure 2: Mechanistic pathway of the Hantzsch synthesis. Note that the initial product is a hydrobromide salt.

Protocol:

-

Dissolve the crude

-bromoketone in Ethanol (EtOH). -

Add Thiourea (1.2 equiv).

-

Buffering (Crucial): Add Sodium Acetate (NaOAc) (2.0 equiv).

-

Why? The reaction produces HBr.[5] Without a buffer, the acidic environment at reflux can remove the Boc group. NaOAc buffers the solution to a milder pH.

-

-

Reflux the mixture for 2–3 hours.

-

Workup:

-

Cool to RT.

-

Concentrate to remove most EtOH.

-

Dilute with EtOAc and saturated NaHCO₃ . (Ensure pH is basic to liberate the free amine).

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate.[6]

-

-

Purification: The product is polar. Purify via flash chromatography using DCM/MeOH (95:5 to 90:10).

Characterization & Troubleshooting

Expected Analytical Data

-

H NMR (DMSO-d₆):

- 6.30 ppm (s, 1H, Thiazole C5-H).

- 6.80–7.00 ppm (bs, 2H, -NH₂, exchangeable with D₂O).

- 1.40 ppm (s, 9H, Boc).

-

Mass Spectrometry: [M+H]

corresponding to MW ~269.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Loss of Boc group | Reaction medium too acidic during bromination or cyclization. | Use PTAB instead of Br₂. Add NaOAc buffer during Hantzsch cyclization. |

| Low Yield in Step 2 | Incomplete Weinreb formation or wet Grignard reagents. | Ensure Weinreb amide is dry.[7] Titrate Grignard reagent before use. |

| Polybromination | Excess brominating agent or high temperature. | Perform bromination at 0°C initially; strictly control stoichiometry (1.05 eq). |

| Sticky/Oily Product | Residual DMF or inorganic salts. | Perform a thorough aqueous workup; use DCM/MeOH for column chromatography. |

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A.; Weber, J. H.[4][8] Ber. Dtsch. Chem. Ges.1887 , 20, 3118.

-

Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. Tetrahedron Lett.[9][10]1981 , 22, 3815.

-

Selective Bromination with PTAB: Cortese, N. A. Organic Syntheses, Coll. Vol. 9, p.422 (1998); Vol. 72, p.225 (1995).

-

Synthesis of 2-Aminothiazoles (General Review): Molecules2010 , 15(5), 3811-3841.

-

Boc-Pyrrolidine Building Blocks: Journal of Medicinal Chemistry2005 , 48(6), 1729–1744. (Contextual reference for pyrrolidine scaffolds in drug discovery).

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bromination of Acetanilide | Mechanism & Steps - Lesson | Study.com [study.com]

- 6. US6090947A - Method for the synthesis of pyrrole and imidazole carboxamides on a solid support - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. rsc.org [rsc.org]

Sourcing and Synthetic Utility of 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine: A Technical Guide

Executive Summary

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine (CAS: 1146086-01-2 for racemate; stereoisomers vary) represents a high-value scaffold in medicinal chemistry.[1] It combines the conformational rigidity of the pyrrolidine ring—acting as a proline mimetic—with the privileged 2-aminothiazole pharmacophore, known for its prevalence in kinase inhibitors and GPCR ligands.

This guide addresses the critical "make-or-buy" decision making process. While catalog suppliers exist, batch-to-batch variability and stereochemical purity often necessitate rigorous internal Quality Control (QC) or in-house synthesis.[1] This document outlines the sourcing landscape, validation protocols, and a contingency synthetic route via the Hantzsch thiazole synthesis.

Part 1: Chemical Profile & Therapeutic Relevance[1]

The molecule consists of a pyrrolidine ring protected at the N-1 position by a tert-butoxycarbonyl (Boc) group, with a 2-amino-1,3-thiazole moiety attached at the C3 position.[1]

Key Chemical Properties

| Property | Specification |

| IUPAC Name | tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₂H₁₉N₃O₂S |

| Molecular Weight | 269.36 g/mol |

| Stereochemistry | Chiral center at C3 of pyrrolidine.[1][2][] Available as (R), (S), or racemate. |

| pKa (Calculated) | ~5.3 (Thiazole amine), ~ -1 (Boc-carbamate) |

| Solubility | Soluble in DMSO, MeOH, DCM; low solubility in water. |

Therapeutic Utility:

The 2-aminothiazole motif is a "privileged structure" capable of hydrogen bonding (donor/acceptor) and

-

Fragment-Based Drug Discovery (FBDD): As a rigid linker in proteolysis-targeting chimeras (PROTACs).

-

Peptidomimetics: Replacing P2/P3 residues in protease inhibitors.

Part 2: The Sourcing Landscape

Sourcing this specific intermediate requires navigating between "In-Stock" catalog vendors and "Make-on-Demand" CROs.[1]

Supplier Tiers

-

Tier 1: Major Aggregators (High Reliability)

-

Enamine / WuXi AppTec: Often hold the largest building block inventories. If not in stock, they have validated routes to synthesize it rapidly (2-3 weeks).

-

Combi-Blocks: Excellent for gram-scale quantities with transparent pricing.[1]

-

-

Tier 2: Catalog Vendors (Check Stock)

-

Sigma-Aldrich (Merck): High QC standards but often higher prices; frequently re-sources from Tier 1.

-

Fluorochem (UK) / AChemBlock: Strong presence in heterocyclic building blocks.

-

-

Tier 3: Custom Synthesis (Bulk)

-

Required for multi-kilogram GMP batches.

-

Decision Matrix: Buy vs. Make

The following logic flow should guide your procurement strategy to minimize project downtime.

Figure 1: Strategic decision tree for sourcing heterocyclic building blocks.

Part 3: Incoming Material Validation (QC)

Never assume the label is correct, especially regarding stereochemistry. 2-aminothiazoles are prone to oxidation, and the Boc group is acid-labile.[1]

Mandatory QC Protocol

-

Visual Inspection:

-

Pass: Off-white to pale yellow solid.

-

Fail: Dark brown/black oil (indicates amine oxidation or decomposition).

-

-

LC-MS (Purity & Identity):

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase: H₂O (0.1% Formic Acid) / MeCN.

-

Target Ion:

. -

Impurity Check: Look for

(indicates deprotection).

-

-

¹H-NMR (Structural Confirmation):

-

Solvent: DMSO-d₆ or CDCl₃.[1]

-

Diagnostic Signals:

- ppm (1H, s): Thiazole C5-H (Critical for confirming ring closure).

-

ppm (2H, br s):

- ppm (9H, s): Boc tert-butyl group.

-

-

Chiral HPLC (If using single enantiomer):

Part 4: Synthetic Contingency (In-House Preparation)[1]

If commercial supply fails, the Hantzsch Thiazole Synthesis is the industry-standard method for generating this scaffold. It involves the condensation of an

Reaction Scheme

Precursor: 1-Boc-3-acetylpyrrolidine (commercially available).[1]

Step 1:

Step 2: Hantzsch Cyclization

Detailed Protocol (10 mmol Scale)

-

Bromination (using PTAB):

-

Dissolve 1-Boc-3-acetylpyrrolidine (2.13 g, 10 mmol) in anhydrous THF (20 mL).

-

Cool to 0°C. Add phenyltrimethylammonium tribromide (3.76 g, 10 mmol) portion-wise.

-

Stir at RT for 2 hours. Filter off the quaternary ammonium salt precipitate.

-

Concentrate filtrate to obtain crude

-bromoketone (Caution: Lachrymator).

-

-

Cyclization:

-

Dissolve the crude bromoketone in Ethanol (30 mL).

-

Add Thiourea (0.84 g, 11 mmol).

-

Reflux for 2–4 hours. Monitor by TLC (5% MeOH/DCM).

-

Critical: The product will form as the HBr salt.

-

-

Workup:

-

Cool to RT. Neutralize with saturated NaHCO₃ (pH 8).

-

Extract with EtOAc (3 x 30 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (0-5% MeOH in DCM).

-

Synthetic Pathway Diagram[1]

Figure 2: Two-step Hantzsch synthesis workflow for generating the target scaffold.[1][6]

Part 5: Application & Handling[1]

Stability & Storage[1]

-

Acid Sensitivity: The Boc group is removed by TFA or HCl. Ensure the environment is neutral/basic during storage.

-

Oxidation: The 2-aminothiazole amine is nucleophilic and can oxidize over time.[1] Store under Argon at -20°C.

Common Reactions

-

Amide Coupling: The exocyclic amine is less nucleophilic than an alkyl amine but reacts well with acid chlorides or HATU-activated acids.

-

Buchwald-Hartwig Amination: The amine can serve as a coupling partner for aryl halides using Pd-catalysis (e.g., Pd₂(dba)₃, Xantphos).

References

-

PubChem. Compound Summary: tert-butyl 3-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate.[1] National Library of Medicine. [Link]

- Hantzsch, A. (1881). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

- Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolines." Comprehensive Heterocyclic Chemistry. (Review of reactivity and synthesis).

Sources

The Pyrrolidine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in FDA-approved drugs and biologically active natural products.[1][2] Its significance stems from a unique combination of structural and physicochemical properties: a non-planar, sp³-hybridized structure that allows for thorough exploration of three-dimensional chemical space, the capacity for hydrogen bonding, and the presence of stereogenic centers that enable fine-tuning of pharmacological activity.[1][3] This guide provides a comprehensive technical overview of the pyrrolidine moiety's role in drug discovery, covering its fundamental properties, diverse pharmacological applications, structure-activity relationships (SAR), and key synthetic strategies, designed to arm researchers with the foundational knowledge to leverage this versatile scaffold in the development of novel therapeutics.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that can provide ligands for multiple, distinct biological targets.[2] The pyrrolidine ring is a quintessential example, appearing in over 37 FDA-approved drugs and ranking as the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals.[1][4] Its prevalence is not coincidental but is rooted in a set of advantageous physicochemical and structural features that make it an ideal building block for drug design.[5]

Physicochemical and Stereochemical Properties

The utility of the pyrrolidine scaffold is a direct result of its inherent properties:

-

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized nature of the pyrrolidine ring confers a non-planar, puckered conformation.[1] This "pseudorotation" allows for an increased three-dimensional coverage, enabling substituents to be positioned in precise spatial orientations to maximize interactions with complex biological targets like enzyme active sites and receptor binding pockets.[1][3]

-

Basicity and Hydrogen Bonding: The nitrogen atom within the ring imparts basicity (pKa of conjugate acid ~11.27) and can act as a hydrogen bond acceptor.[6][7] The N-H group can also serve as a hydrogen bond donor.[6] These features are critical for molecular recognition and can enhance aqueous solubility, a key pharmacokinetic property.[6][8]

-

Chirality: The pyrrolidine ring can possess up to four stereogenic centers, leading to a high degree of stereoisomeric diversity.[1] This is a crucial element in modern drug design, as different stereoisomers of a drug can exhibit vastly different potency, selectivity, and safety profiles due to the chiral nature of biological macromolecules.[1][8] The non-essential amino acid L-proline, which contains a pyrrolidine ring with a single chiral center, is a frequently utilized building block for producing chiral compounds.[1][9]

-

Synthetic Tractability: The pyrrolidine core is synthetically accessible, with well-established methods for its construction and functionalization.[9][10] The nitrogen atom is a privileged site for substitution, with 92% of all FDA-approved pyrrolidine drugs being substituted at the N-1 position.[1]

// Nodes Pyrrolidine [label="Pyrrolidine Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; ThreeD [label="3D Structure\n(sp³ Hybridization, Pseudorotation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Basicity [label="Basicity & H-Bonding\n(pKa ~11.3, N-H donor, N acceptor)", fillcolor="#FBBC05", fontcolor="#202124"]; Chirality [label="Stereochemical Diversity\n(Up to 4 stereocenters)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tractability [label="Synthetic Accessibility\n(N-1 functionalization)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pyrrolidine -> ThreeD [label="Enables"]; Pyrrolidine -> Basicity [label="Provides"]; Pyrrolidine -> Chirality [label="Allows for"]; Pyrrolidine -> Tractability [label="Offers"];

// Invisible edges for layout {rank=same; ThreeD; Basicity; Chirality; Tractability;} }

Caption: Core attributes of the pyrrolidine ring that establish it as a privileged scaffold in drug design.

Pharmacological Significance and Broad Applications

The structural versatility of the pyrrolidine scaffold has led to its incorporation into drugs across a vast range of therapeutic areas.[3][11] Its derivatives have demonstrated potent anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities, among others.[3][8]

Key Therapeutic Areas and Drug Examples

The strategic functionalization of the pyrrolidine ring allows for the fine-tuning of biological activity, leading to potent and selective drug candidates.[3]

| Drug Name | Therapeutic Area | Mechanism of Action / Target | Role of Pyrrolidine Moiety |

| Captopril/Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitors | The proline (pyrrolidine-2-carboxylic acid) core mimics the C-terminal dipeptide of angiotensin I, enabling potent binding to the ACE active site.[6] |

| Aniracetam | Nootropic (Anti-Alzheimer) | Modulator of AMPA receptors | The pyrrolidinone ring is a core component of the "racetam" class, essential for activity.[2][11] |

| Clindamycin | Antibacterial | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit | The N-methyl-4-propyl-L-proline component is crucial for its antibacterial action.[11] |

| Vildagliptin/Saxagliptin | Antidiabetic | Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors | The pyrrolidine ring, often with a cyano group, forms a reversible covalent bond with a key serine residue in the DPP-4 active site.[3][6] |

| Acalabrutinib | Oncology | Bruton's Tyrosine Kinase (BTK) Inhibitor | The pyrrolidinyl ring is attached to the ynamide "warhead" to improve aqueous solubility and other physicochemical properties.[6] |

| Rolipram | Antidepressant | Phosphodiesterase-4 (PDE4) Inhibitor | The pyrrolidinone core is central to its inhibitory activity.[11] |

| Ethosuximide | Antiepileptic | T-type calcium channel blocker | The pyrrolidine-2,5-dione (succinimide) moiety is a well-established pharmacophore for anticonvulsant activity.[3][11] |

| Telaprevir/Boceprevir | Antiviral (Hepatitis C) | HCV NS3/4A Serine Protease Inhibitors | The fused pyrrolidine backbone provides a rigid conformational constraint necessary for binding to the viral protease.[6][12] |

| Daridorexant | Insomnia | Orexin receptor antagonist | The pyrrolidine ring is a key structural component of this recently approved therapeutic.[11] |

Structure-Activity Relationship (SAR) Insights

The development of potent pyrrolidine-based drugs relies on a deep understanding of their structure-activity relationships (SAR). The spatial arrangement of substituents on the pyrrolidine ring dictates the molecule's interaction with its biological target, influencing potency, selectivity, and pharmacokinetic properties.[13][14]

-

Causality in Experimental Choices: SAR studies often involve systematic modifications at various positions of the pyrrolidine ring. For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors for inflammation, studies showed that small, lipophilic substituents on the 3-position of the phenyl group attached to the pyrrolidine amide were optimal for potency.[15] Conversely, introducing conformationally restricted linkers did not enhance potency but improved selectivity over a related enzyme, FAAH.[15] This demonstrates a classic trade-off where chemists must balance potency against selectivity by carefully choosing between flexible and rigid linkers. The rationale is that a more rigid linker can lock the molecule into a specific conformation that fits the target active site perfectly but may not be optimal for binding to off-target enzymes.

-

Stereochemistry's Critical Role: The stereochemistry of substituents is often paramount. In a series of ST2 inhibitors for treating graft-versus-host disease, it was found that the S-isomers of certain furanylmethylpyrrolidine-based compounds had significantly lower IC50 values (i.e., were more potent) than their corresponding R-isomers.[8] This highlights that even if the pyrrolidine ring itself does not directly interact with the target, the chiral centers dictate the overall topology of the inhibitor, orienting other key binding groups for optimal engagement.[8]

-

Systematic Functionalization: In the search for inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], a key driver of antibiotic resistance, a pyrrolidine pentamine scaffold was identified.[13][16][17] Subsequent SAR studies revealed that while the S-phenyl moiety at the R1 position was essential for activity, modifications at the R3, R4, and R5 positions had varied effects, indicating potential for further optimization.[13][16][17] This systematic approach allows researchers to dissect the contribution of each part of the molecule to its overall biological effect.

// Nodes Start [label="Identify Pyrrolidine Hit Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesize [label="Synthesize Analog Library\n(Vary R1, R2, R3, Stereochemistry)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="In Vitro Biological Assay\n(e.g., IC50, Ki determination)", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze SAR Data\n(Potency, Selectivity, PK)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="Optimized Lead Candidate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="SAR Understood?", shape=diamond, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Synthesize; Synthesize -> Assay; Assay -> Analyze; Analyze -> Decision; Decision -> Synthesize [label="No, Iterate Design"]; Decision -> Optimize [label="Yes"]; }

Caption: Iterative cycle of design, synthesis, and testing to elucidate Structure-Activity Relationships.

Synthetic Strategies and Methodologies

The synthesis of functionalized pyrrolidines, particularly in an enantiomerically pure form, is a critical aspect of leveraging this scaffold in drug discovery. Methodologies can be broadly categorized into the functionalization of pre-existing chiral pyrrolidine rings or the de novo construction of the ring from acyclic precursors.[9]

Chiral Pool Synthesis

A powerful and efficient strategy is "chiral pool synthesis," which uses readily available, enantiomerically pure natural products as starting materials.[10]

-

(R)-pyrrolidine-3-carboxylic acid: This commercially available building block serves as a versatile starting point.[10] Its inherent chirality and orthogonal functional groups (a secondary amine and a carboxylic acid) provide a robust platform for creating diverse molecular architectures with high stereocontrol.[10]

Exemplary Protocol: N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid

This protocol is a foundational step for subsequent modifications at the carboxylic acid moiety while the nitrogen is protected.

-

Dissolution: Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide (NaOH).

-

Reagent Addition: At room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the reaction mixture.

-

Reaction: Stir the mixture vigorously for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Phase Separation): Dilute the reaction mixture with diethyl ether. Transfer to a separatory funnel and wash the organic phase with 1N NaOH to remove any unreacted starting material.

-

Acidification & Extraction: Carefully acidify the combined aqueous phase to a pH of ~2-3 using 3N hydrochloric acid (HCl). This will precipitate the product. Extract the acidified aqueous phase three times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the N-Boc protected product.[10]

Cycloaddition Reactions

For de novo synthesis, the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a key reaction, allowing for the construction of highly substituted pyrrolidines.[18] This method is particularly valuable for creating libraries of unique pyrrolidine derivatives for high-throughput screening.[18][19]

Future Perspectives

The role of the pyrrolidine scaffold in drug discovery continues to evolve. Its unique properties are being exploited in cutting-edge therapeutic modalities.

-

Targeted Protein Degradation: Pyrrolidine-based ligands are being incorporated into Proteolysis-Targeting Chimeras (PROTACs). In these bifunctional molecules, the pyrrolidine moiety can serve as the warhead that binds to the protein of interest, linking it to an E3 ligase ligand for targeted degradation.

-

Covalent Inhibitors: The scaffold can be functionalized with reactive groups ("warheads") to form covalent bonds with the target protein, leading to irreversible inhibition and prolonged duration of action. The BTK inhibitor acalabrutinib is a prime example.[6]

-

CNS Disorders: New 3-pyrrolidineindole derivatives are being investigated as serotonergic psychedelic agents for treating mental illnesses like depression and PTSD, targeting the 5-HT2A receptor.[20]

The pyrrolidine core's proven track record and ongoing adaptability ensure its place as a vital tool in the medicinal chemist's arsenal. Its ability to provide three-dimensional diversity, modulate physicochemical properties, and serve as a foundation for novel therapeutic modalities guarantees its continued prominence in the future of drug discovery.[2][21]

References

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. ACS Infectious Diseases. [Link]

-

Li, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 12(11), 1868-1877. [Link]

-

Lin, C., et al. (2023). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Scientific Reports, 13(1), 1083. [Link]

-

ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Sahu, R. K., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]

-

Ramirez, M. S., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib. bioRxiv. [Link]

-

Ramirez, M. S., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. PubMed. [Link]

-

Morressier. (2019). Discovery of ambiphilic reagents for the synthesis of chiral pyrrolidines. Morressier. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Maleev, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4878. [Link]

-

Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Molecular Structure, 1262, 133012. [Link]

-

Cardona, F., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1439-1447. [Link]

-

Singh, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2680. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9). [Link]

-

Ostresh, J. M., et al. (2006). Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens identified from a mixture-based combinatorial library. Proceedings of the National Academy of Sciences, 103(40), 14911-14916. [Link]

-

ResearchGate. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. [Link]

-

Taylor & Francis Online. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Journal of Biomolecular Structure and Dynamics. [Link]

-

ZHONGAN. (2025). News - Pyrrolidine: Fueling Innovation and Market Expansion. ZHONGAN. [Link]

-

Kyzar, E. J., et al. (2019). DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone ("Flakka"). ACS Chemical Neuroscience, 10(1), 1-3. [Link]

-

ACS Publications. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 15. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. enamine.net [enamine.net]

- 19. Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens identified from a mixture-based combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. News - Pyrrolidine: Fueling Innovation and Market Expansion [zhonganindustry.com]

The Strategic Utility of the Tert-Butyloxycarbonyl (Boc) Protecting Group in Advanced Synthesis

[1][2]

Executive Summary In the architecture of complex organic molecules and peptide therapeutics, the tert-butyloxycarbonyl (Boc) group serves as a critical tactical element.[1] While often categorized simply as an "acid-labile" mask, its utility extends far beyond simple protection. For the drug development professional, the Boc group offers a unique electronic profile (reducing nucleophilicity), steric bulk (directing regioselectivity), and complete orthogonality to base-labile strategies (Fmoc). This guide dissects the mechanistic nuances, industrial scalability, and troubleshooting protocols required to master Boc chemistry.[2]

Mechanistic Foundation & Electronic Properties

The Boc group protects amines as carbamates.[2][3] Unlike amides, carbamates are resistant to basic hydrolysis due to the resonance stabilization of the nitrogen lone pair into the carbonyl, coupled with the poor leaving group ability of the alkoxide.

The Protection Mechanism

The installation of the Boc group typically utilizes di-tert-butyl dicarbonate (

Key Insight: The reaction is autocatalytic in some solvents but often requires a base (TEA, NaOH) to scavenge the liberated protons. However, DMAP (4-Dimethylaminopyridine) can be used as a hyper-nucleophilic catalyst to accelerate sluggish reactions (e.g., hindered anilines), though it poses a risk of racemization in chiral amino acids.

Visualization: Protection Pathway

The following diagram illustrates the nucleophilic acyl substitution and the subsequent collapse of the tetrahedral intermediate.

Figure 1: Mechanism of N-Boc protection via di-tert-butyl dicarbonate, highlighting the irreversible entropic drive of CO2 release.

Orthogonality and Strategic Selection

The choice between Boc and Fmoc is the single most critical decision in peptide and linker synthesis. This decision dictates the entire downstream workflow.

The Orthogonality Matrix

Boc is orthogonal to base-labile groups (Fmoc) and hydrogenation-labile groups (Cbz/Z).

| Feature | Boc Strategy | Fmoc Strategy |

| Deprotection Reagent | Acid (TFA, HCl, HBr) | Base (Piperidine, DBU) |

| Cleavage from Resin | HF or TFMSA (Harsh) | TFA (Mild) |

| Aggregation Issues | Low (Protonation solubilizes peptides) | High (Beta-sheet formation common) |

| Side-Chain Stability | Stable to base (ideal for base-sensitive moieties) | Stable to acid (ideal for acid-sensitive moieties) |

| Industrial Use | Specialized (e.g., difficult sequences, thioesters) | Standard (GMP friendly, no HF required) |

Expert Note: In "difficult" peptide sequences (hydrophobic, aggregation-prone), the Boc strategy is superior.[1][6] The repetitive TFA treatments protonate the N-terminus, disrupting inter-chain hydrogen bonds (beta-sheets) and improving solvation during coupling steps [1].

Experimental Workflows & Protocols

Protocol A: Standard Protection with

Application: Protection of primary/secondary amines.

Reagents:

-

Substrate (1.0 eq)

- (1.1 - 1.5 eq)

-

Base:

(1.5 eq) or aq. NaOH (for amino acids)[3][4] -

Solvent: DCM, THF, or Dioxane/Water (1:1)

Step-by-Step:

-

Preparation: Dissolve amine in solvent. If the amine is a salt (e.g., hydrochloride), add 2.0 eq of base to free the amine.

-

Addition: Add

portion-wise.-

Safety:

melts at ~23°C. If solid, melt in a warm water bath (

-

-

Reaction: Stir at room temperature (RT) for 2–12 hours. Monitor by TLC (ninhydrin stain will disappear) or LCMS.

-

Workup: Dilute with organic solvent (EtOAc). Wash with 5% citric acid (to remove unreacted amine/base), then brine. Dry over

. -

Purification: Crystallization (hexane/EtOAc) or Silica Flash Chromatography.

Protocol B: Acidolytic Deprotection & Cation Scavenging

The Critical Risk: Deprotection generates the tert-butyl cation (

Reagents:

-

Dichloromethane (DCM)[4]

-

Scavenger Cocktail: Triisopropylsilane (TIPS) and Water.

Step-by-Step:

-

Cocktail Prep: Prepare a solution of TFA:DCM:TIPS:H2O (50:45:2.5:2.5).

-

Note: For simple amines without nucleophilic side chains, 1:1 TFA:DCM is sufficient.

-

-

Reaction: Add the cocktail to the Boc-protected substrate at 0°C, then warm to RT.

-

Monitoring: Evolution of

bubbles is observed. Reaction is usually complete in 30–60 mins. -

Workup (Precipitation): For peptides, add cold diethyl ether. The deprotected peptide salt precipitates; organic byproducts remain in solution. Centrifuge and decant.

-

Workup (Evaporation): For small molecules, rotary evaporate the TFA (use a base trap). Co-evaporate with toluene or DCM to remove trace acid.

Visualization: The Scavenging Logic

This diagram details why scavengers are mandatory in complex synthesis.

Figure 2: The critical role of scavengers in intercepting the reactive tert-butyl cation to prevent permanent alkylation of the active pharmaceutical ingredient (API).

Troubleshooting & Self-Validating Systems

A self-validating system includes checkpoints to confirm reaction success before proceeding.

Common Failure Modes

-

Incomplete Deprotection: Often caused by insufficient acid strength or time.

-

Validation: Perform LCMS. If [M+56] or [M+100] peaks persist, re-treat.

-

-

t-Butyl Transacylation: In rare cases, the tert-butyl cation can attack an amide backbone.

-

Loss of Fmoc: If using a mixed strategy, verify that the base used for Boc installation (if any) did not cleave an existing Fmoc group.

Stability Data for Process Design

When designing a multi-step synthesis, consult the following stability limits:

| Reagent/Condition | Boc Stability | Comment |

| 50% TFA / DCM | Unstable | |

| 4M HCl / Dioxane | Unstable | Alternative deprotection (anhydrous). |

| 20% Piperidine / DMF | Stable | Completely orthogonal to Fmoc removal. |

| H2 / Pd/C | Stable | Orthogonal to Cbz/Bn removal. |

| NaOH (1M, aq) | Stable | Resistant to hydrolysis (unlike methyl/ethyl carbamates). |

| Organolithiums | Semi-Stable | Can act as a directing group (ortho-lithiation) but may react at high temps. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[7] Mechanisms, byproduct formation and evaluation of scavengers.[7] International Journal of Peptide and Protein Research, 12(5), 258–268. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

-

Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Foundational work on carbamate protections). Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. prezi.com [prezi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

- 12. dcfinechemicals.com [dcfinechemicals.com]

Technical Whitepaper: 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine

The following technical whitepaper provides an in-depth analysis of 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine , a high-value heterocyclic scaffold used in modern drug discovery.

A Versatile Scaffold for Peptidomimetic and Kinase Inhibitor Design

Executive Summary

1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine is a "privileged scaffold" intermediate that combines the conformational rigidity of a pyrrolidine ring with the pharmacophoric utility of a 2-aminothiazole. This molecule serves as a critical building block in the synthesis of ATP-competitive kinase inhibitors , TACE (TNF-

Its structural value lies in its duality:

-

The Pyrrolidine Core: Acts as a proline mimetic, introducing specific vector orientation and solubility enhancements.

-

The 2-Aminothiazole Moiety: Functions as a high-affinity hydrogen bond donor/acceptor system, capable of making critical "hinge-binding" interactions in kinase active sites.

This guide details the synthetic methodology , structural validation , and medicinal chemistry applications of this scaffold, moving beyond standard literature to provide field-proven protocols.

Chemical Profile & Structural Logic

Identification

-

IUPAC Name: tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

-

Molecular Formula:

[1] -

Molecular Weight: 269.36 g/mol

-

Chiral Centers: The C3 position of the pyrrolidine ring is chiral. The scaffold is typically available as a racemate or as pure (R)- or (S)-enantiomers depending on the starting material (1-Boc-3-acetylpyrrolidine).

Structural Features

The molecule consists of a Boc-protected secondary amine (pyrrolidine) linked at the C3 position to the C4 position of a 2-aminothiazole .

-

Boc Group: Provides orthogonal protection, allowing chemical manipulation of the thiazole amine (e.g., amide coupling, reductive amination) without affecting the pyrrolidine nitrogen.

-

Thiazole Ring: A bioisostere of pyridine and imidazole. The C2-amino group is highly nucleophilic but also weakly acidic, making it a versatile handle for diversifying libraries.

Synthetic Methodology (Field-Proven Protocol)

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis . This method is preferred over metal-catalyzed couplings due to its regioselectivity, scalability, and cost-efficiency.

Reaction Scheme

The synthesis proceeds in two key steps starting from 1-Boc-3-acetylpyrrolidine :

- -Bromination: Conversion of the acetyl group to a bromoacetyl group.

-

Cyclization: Condensation with thiourea to form the thiazole ring.

Figure 1: Step-wise synthesis via the Hantzsch protocol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-3-(bromoacetyl)pyrrolidine

-

Reagents: 1-Boc-3-acetylpyrrolidine (1.0 equiv), Phenyltrimethylammonium tribromide (PTAB) (1.05 equiv) or NBS/pTsOH.

-

Solvent: THF or DCM/MeOH (1:1).

-

Procedure:

-

Dissolve 1-Boc-3-acetylpyrrolidine in anhydrous THF (0.5 M).

-

Cool to 0°C. Add PTAB portion-wise to control the exotherm.

-

Stir at RT for 2–4 hours. Monitor by TLC (the bromo-ketone is less polar than the starting material).

-

Critical Workup: Quench with saturated

. Extract with EtOAc.[2] The -

Purification: Often used crude to prevent degradation, or purified via rapid silica plug.

-

Step 2: Hantzsch Cyclization

-

Reagents: Crude

-bromoketone (from Step 1), Thiourea (1.2 equiv), -

Solvent: Ethanol (absolute).

-

Procedure:

-

Dissolve the

-bromoketone in Ethanol (0.3 M). -

Add Thiourea. The mixture may become heterogeneous.

-

Heat to reflux (approx. 78°C) for 2–4 hours. The solution typically clarifies as the product forms.

-

Neutralization: Cool to RT. The product exists as the HBr salt. Add solid

or -

Isolation: Remove EtOH under vacuum. Resuspend in EtOAc/Water. Extract organic layer.[2][3]

-

Purification: The aminothiazole is polar. Purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

-

Quality Control & Validation

To ensure the integrity of the scaffold for downstream medicinal chemistry, the following analytical criteria must be met.

| Analytical Method | Expected Signal / Observation | Diagnostic Value |

| LC-MS (ESI+) | Confirms mass and absence of brominated intermediates. | |

| 1H NMR (DMSO-d6) | The singlet at ~6.3 ppm is the signature of the formed thiazole ring. | |

| 1H NMR (DMSO-d6) | Confirms the free amine. (Exchangeable with | |

| HPLC Purity | > 95% (254 nm) | Essential for biological screening to avoid false positives from thiourea byproducts. |

Common Impurity: Unreacted thiourea or "dimerized" thiazoles if the bromination was over-aggressive (dibromination).

Medicinal Chemistry Applications

Pharmacophore Mapping

The 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine scaffold is designed to interact with specific biological domains.

Figure 2: Pharmacophore mapping of the scaffold in a typical kinase binding pocket.

Key Therapeutic Targets

-

Kinase Inhibitors (CDK, GSK-3, Aurora): The 2-aminothiazole motif mimics the adenine ring of ATP. The exocyclic amine acts as a hydrogen bond donor to the hinge region backbone carbonyls, while the thiazole nitrogen acts as an acceptor. The pyrrolidine ring projects the "tail" of the inhibitor into the solvent-exposed region, improving solubility and allowing for the attachment of solubilizing groups (e.g., piperazines) after Boc-deprotection.

-

TACE Inhibitors (Inflammation/Oncology): Research has shown that pyrrolidine-based tartrate diamides containing the 2-aminothiazole moiety are potent inhibitors of TNF-

Converting Enzyme (TACE).[4] The scaffold aids in positioning the inhibitor within the S1' or S2' pockets of the metalloprotease [1]. -

Peptidomimetics: The scaffold serves as a constrained analogue of His-Pro or Phe-Pro dipeptides. The thiazole ring mimics the imidazole of Histidine or the aromatic ring of Phenylalanine, but with altered electronic properties and reduced metabolic liability.

Handling and Safety Data

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine can oxidize slowly over time; the Boc group is stable.

-

Reactivity: The C2-amine is nucleophilic. Avoid contact with strong electrophiles (acid chlorides, anhydrides) unless derivatization is intended.

References

-

Dai, C., et al. (2011).[4] "2-(2-Aminothiazol-4-yl)pyrrolidine-based tartrate diamides as potent, selective and orally bioavailable TACE inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 21(10), 3172-3176.[4]

-

Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for the synthesis).[3][5][6]

-

BenchChem. "Hantzsch Thiazole Synthesis Protocols." (General reference for reaction conditions).

-

PubChem. "Compound Summary: tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate."[7] (Structural validation).

Sources

- 1. PubChemLite - Tert-butyl (2r)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate (C12H19N3O2S) [pubchemlite.lcsb.uni.lu]

- 2. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. 2-(2-Aminothiazol-4-yl)pyrrolidine-based tartrate diamides as potent, selective and orally bioavailable TACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | C9H18N2O3 | CID 11229445 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrrolidine Paradigm: Strategic Discovery and Synthesis

An In-Depth Technical Guide for Medicinal Chemists[1]

Introduction: The Entropy-Solubility Axis

In modern drug discovery, the "flatland" problem—the over-reliance on planar, aromatic scaffolds—has contributed to poor clinical attrition rates due to suboptimal physicochemical properties. The pyrrolidine ring (tetrahydropyrrole) represents a critical escape vector from this paradigm.

As a Senior Application Scientist, I argue that the pyrrolidine scaffold is not merely a linker but a thermodynamic anchor . By incorporating a pyrrolidine moiety, specifically the proline-derived "kink," we introduce a defined conformational restriction. This reduces the entropic penalty (

This guide details the rational design, advanced synthesis, and validation of novel pyrrolidine architectures.

Strategic Design & SAR Logic

The "Pseudorotation" Advantage

Unlike six-membered rings that lock into rigid chair conformations, pyrrolidines exhibit pseudorotation —a dynamic puckering of the ring envelope. This allows the scaffold to scan a defined volume of chemical space to find the optimal binding vector without the high energy cost of distorting a rigid ring.

Key Design Vectors:

-

C2-Substitution: Controls local steric environment and basicity of the nitrogen.

-

N1-Functionalization: The primary vector for extending into solvent-exposed pockets (e.g., in GPCR antagonists).

-

C3/C4-Stereocenters: Critical for defining the "pucker" preference (endo vs. exo) which dictates the vector of substituents.

Data Summary: Physicochemical Impact

Table 1: Comparative Physicochemical Profiles of 5-Membered Heterocycles

| Scaffold | Hybridization | LogP (Approx) | Aqueous Solubility | H-Bond Donor/Acceptor | Conformational Freedom |

| Pyrrolidine | 0.46 | High | Donor (NH) / Acceptor (N) | Moderate (Pseudorotation) | |

| Pyrrole | 0.75 | Low | Donor (NH) | Rigid (Planar) | |

| Tetrahydrofuran | 0.46 | High | Acceptor (O) | Moderate | |

| Cyclopentane | 3.00 | Very Low | None | Moderate |

Advanced Synthetic Methodologies

To access novel chemical space, we move beyond simple amide couplings. We focus on Enantioselective 1,3-Dipolar Cycloaddition , the gold standard for generating highly substituted, chiral pyrrolidines.

Method A: Catalytic Enantioselective [3+2] Cycloaddition

This reaction couples an azomethine ylide (dipole) with an electron-deficient alkene (dipolarophile).

-

Mechanism: The reaction proceeds via a stepwise or concerted pathway where a metal catalyst (Cu(I) or Ag(I)) coordinates with the azomethine ylide precursor (often an imino ester), increasing its acidity and facilitating deprotonation to form the metallo-dipole.

-

Stereocontrol: The use of chiral ligands (e.g., Fesulphos, Taniaphos) blocks one face of the dipole, forcing the dipolarophile to approach from the opposite side. This typically yields the endo-cycloadduct with high enantiomeric excess (ee).

Method B: Photoredox C(sp³)–H Functionalization

A modern approach utilizing blue LED irradiation and Iridium-based photocatalysts (e.g.,

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of Polysubstituted Pyrrolidines via Cu(I)-Catalyzed [3+2] Cycloaddition

Objective: Synthesis of endo-2,3,4,5-tetrasubstituted pyrrolidine with >90% ee.

Reagents:

-

Precursor: Glycine imino ester (1.0 equiv)

-

Dipolarophile: N-phenylmaleimide or Vinyl Sulfone (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand: (R)-Fesulphos or Taniaphos (5.5 mol%)

-

Base: Triethylamine (

) (1.2 equiv) -

Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

-

Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve

and the chiral ligand in anhydrous THF. Stir at Room Temperature (RT) for 30 minutes to form the active chiral complex. -

Dipole Generation: Add the glycine imino ester and the dipolarophile to the catalyst solution.

-

Initiation: Cool the mixture to -20°C (to maximize enantioselectivity). Add

dropwise. The solution will typically change color (often yellow/orange) indicating ylide formation. -

Reaction: Stir at -20°C for 12–24 hours. Monitor consumption of the imino ester via TLC or LC-MS.

-

Quench & Workup: Filter the mixture through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation:

-

Stereochemistry: Confirm endo/exo ratio via

-NMR (coupling constants of ring protons). -

Enantiopurity: Determine ee% using Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

-

Visualizations

Diagram 1: The [3+2] Cycloaddition Catalytic Cycle

This diagram illustrates the mechanistic causality of the Copper-catalyzed cycle, highlighting the critical stereodetermining step.

Caption: Catalytic cycle for the enantioselective synthesis of pyrrolidines via azomethine ylides.

Diagram 2: Strategic SAR Workflow

A logical flow for optimizing pyrrolidine hits into leads.

Caption: Iterative SAR optimization workflow for pyrrolidine-based drug discovery.

Therapeutic Applications & Case Studies

A. Hepatitis C Virus (HCV) Inhibitors

The discovery of Velpatasvir and Daclatasvir showcased the power of the pyrrolidine scaffold.[1] These "dimeric" structures utilize L-proline derivatives to target the NS5A replication complex.

-

Mechanism: The pyrrolidine rings act as rigid spacers that position the imidazole groups to interact with the symmetrical NS5A dimer.

-

Significance: The chiral centers of the pyrrolidine are essential for establishing the correct vector to bind the protein groove.

B. DPP-4 Inhibitors (Type 2 Diabetes)

Saxagliptin and Vildagliptin utilize a cyanopyrrolidine motif.[1]

-

Mechanism: The nitrile group on the pyrrolidine ring forms a reversible covalent imidate adduct with the active site Serine-630 of the DPP-4 enzyme.

-

Causality: The pyrrolidine ring positions the nitrile group at the precise angle required for nucleophilic attack by the serine hydroxyl, a feat difficult to achieve with more flexible linkers.

References

-

BenchChem. (2025).[2][3] The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Retrieved from

-

Cabrera, S., et al. (2005).[4] Highly Enantioselective Copper(I)-Fesulphos-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. Journal of the American Chemical Society.[4] Retrieved from

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from (Note: Generalized link to journal based on search context).

-

PharmaBlock. (2022). Pyrrolidine Derivatives in Drug Discovery. Retrieved from

-

Adrio, J., & Pozo, C. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Chemical Reviews. Retrieved from

-

An, X.-D., et al. (2020). Photoredox-Enabled Synthesis of β-Substituted Pyrroles from Pyrrolidines. The Journal of Organic Chemistry. Retrieved from

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Validated Approach to 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine

Introduction: The Significance of the 2-Aminothiazole Pyrrolidine Scaffold

The fusion of a 2-aminothiazole moiety with a pyrrolidine core represents a privileged scaffold in modern medicinal chemistry and drug development. The 2-aminothiazole ring is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in a wide range of biological interactions.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also a frequent motif in pharmaceuticals, often imparting favorable pharmacokinetic properties such as enhanced aqueous solubility.[3][4] The combination of these two structures in 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine creates a versatile building block for the synthesis of novel therapeutics, particularly in areas such as oncology and infectious diseases.[5][6] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for controlled, sequential modifications in complex synthetic routes.[5]

This document provides a comprehensive, field-proven protocol for the synthesis of 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine. The described methodology is designed to be robust and scalable, with a focus on explaining the underlying chemical principles to ensure successful execution and troubleshooting.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is most efficiently achieved through a two-step sequence commencing with commercially available 1-Boc-3-pyrrolidinone. This strategy leverages the well-established Hantzsch thiazole synthesis, a classic and reliable method for the construction of the 2-aminothiazole ring system.[7][8]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine.

The core logic of this approach is as follows:

-

Activation of the Pyrrolidinone Ring: The first step involves the selective α-bromination of 1-Boc-3-pyrrolidinone. This transformation is critical as it introduces a reactive handle adjacent to the carbonyl group, creating the necessary electrophilic center for the subsequent cyclization.

-

Construction of the 2-Aminothiazole Ring: The resulting α-bromo ketone is then subjected to a condensation reaction with thiourea. This classic Hantzsch synthesis proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine, followed by intramolecular cyclization and dehydration to furnish the desired 2-aminothiazole ring.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Bromine and its derivatives are corrosive and toxic; handle with extreme care.

Step 1: Synthesis of 1-Boc-4-bromo-3-pyrrolidinone

Rationale: This step generates the key α-haloketone intermediate. The choice of brominating agent and reaction conditions is crucial to ensure selective monobromination and minimize side reactions. Copper(II) bromide is an effective and relatively mild brominating agent for ketones.

Materials:

-

1-Boc-3-pyrrolidinone

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Boc-3-pyrrolidinone (1.0 eq) and ethyl acetate (10 mL per gram of starting material).

-

Add copper(II) bromide (2.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the copper salts. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washes and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-4-bromo-3-pyrrolidinone. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine

Rationale: This is the key ring-forming step. The reaction of the α-bromo ketone with thiourea proceeds via the Hantzsch thiazole synthesis to afford the target compound. Ethanol is a common and effective solvent for this transformation.

Materials:

-

1-Boc-4-bromo-3-pyrrolidinone

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-